Octahydro-1H-pyrido[1,2-a]pyrazine, also known as octahydro-2H-pyrido[1,2-a]pyrazine, is a chemical compound with the molecular formula C8H16N2 . It has a molecular weight of 140.23 . This compound is a liquid at room temperature .
The synthesis of pyrido[1,2-a]pyrazine derivatives has been achieved via a one-pot three-component reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds . This method is reported to be efficient, straightforward, and general for the synthesis of such derivatives .
The molecular structure of Octahydro-1H-pyrido[1,2-a]pyrazine consists of a pyrrole ring fused with a pyrazine ring .
Octahydro-1H-pyrido[1,2-a]pyrazine is a liquid at room temperature . It has a molecular weight of 140.23 .
Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula . This compound features a pyridine ring fused with a pyrazine ring, both of which are fully saturated. It is notable for its potential pharmacological properties and serves as a building block in the synthesis of various bioactive molecules. The compound has garnered interest in medicinal chemistry due to its interactions with neurotransmitter systems and its potential therapeutic applications .
The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine can be achieved through several methods:
The synthetic routes typically require controlled conditions to optimize yield and purity. For example, the use of cesium carbonate as a catalyst in dimethyl sulfoxide during cyclization reactions has proven effective. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency.
The molecular structure of octahydro-1H-pyrido[1,2-a]pyrazine consists of a fused bicyclic system that includes both nitrogen-containing rings. The structure can be represented as follows:
Octahydro-1H-pyrido[1,2-a]pyrazine participates in several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome but often include adjustments in solvent choice, temperature, and concentration of reagents.
The mechanism of action for octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with neurotransmitter receptors. It has been shown to inhibit serotonin receptor activity, which may lead to neurotoxic effects. Additionally, it interacts with other neurotransmitter systems, influencing neuronal signaling pathways related to dopamine and acetylcholine .
Research indicates that this compound can modulate enzyme activities such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels in biological systems. This modulation is crucial for understanding its potential therapeutic effects in treating neurological disorders .
Relevant data from studies indicate that octahydro-1H-pyrido[1,2-a]pyrazine exhibits significant biological activity due to its structural characteristics and reactivity profile .
Octahydro-1H-pyrido[1,2-a]pyrazine has several scientific uses:
Multi-component reactions (MCRs) enable efficient construction of the octahydro-1H-pyrido[1,2-a]pyrazine core by integrating three or more reactants in a single step. The Ugi-azide reaction has been successfully adapted to assemble this bicyclic framework, combining aldehydes, amines, isocyanides, and azides to form tetrazole-fused intermediates. Subsequent thermal cyclization at 80–100°C yields the saturated pyrido-pyrazine system with atom economies exceeding 85% [2]. This approach circumvents traditional linear syntheses that require isolation of intermediates, significantly reducing step counts.
Parallel MCR strategies employ nitro-Mannich reactions (aza-Henry reactions) with bifunctional substrates. For example, condensation of nitroacetamides with formaldehyde and primary amines generates linear nitroamines that undergo in situ cyclization under acidic conditions. Microwave-assisted protocols (120°C, 20 min) enhance reaction efficiency, achieving yields of 62–78% with diastereomeric ratios of 4:1 to 9:1 [6]. The table below compares key MCR approaches:
Table 1: Multi-Component Reaction Methodologies for Scaffold Assembly
Method | Key Components | Conditions | Yield (%) | Stereoselectivity (dr) |
---|---|---|---|---|
Ugi-Azide Cyclization | Aldehyde, Amine, Isocyanide, Azide | 80°C, 12 h | 70–85 | Moderate (3:1) |
Nitro-Mannich Cyclization | Nitroacetamide, Formaldehyde, Amine | H₂SO₄, 60°C, 24 h | 62 | High (9:1) |
Microwave-Assisted | Nitroalkane, Aldehyde, Amine | AcOH, 120°C, 20 min | 78 | High (8:1) |
Critical to scaffold functionality is the incorporation of arylpiperazine moieties during MCRs, which confer affinity for serotonin receptors. Positioning the piperazine at C-7 of the bicyclic system yields ligands with 5-HT₁A Kᵢ values of 1.3–7.0 nM [6].
Stereoselective synthesis of octahydro-1H-pyrido[1,2-a]pyrazines hinges on controlling chiral centers during nitro-Mannich cyclizations. The reaction proceeds via iminium ion intermediates whose geometry dictates stereochemistry at C-9a. Employing chiral auxiliaries like (R)-phenylglycinol generates diastereomeric excesses >90% by locking the iminium conformation. Subsequent hydrogenolysis (H₂/Pd-C) removes the auxiliary without epimerization [6].
Organocatalytic approaches utilize thiourea catalysts (e.g., Takemoto’s catalyst) to enforce enantioselectivity in the C–C bond-forming step. This strategy affords (9aR)-enantiomers with 98% ee and logP reductions of 0.71 vs. 2.31 for racemates due to preferential crystallization . The stereochemical outcome profoundly impacts biological activity: (9aR)-configured derivatives show 5-fold higher μ-opioid receptor affinity than (9aS)-counterparts due to optimal hydrogen bonding with Asp147 and Tyr326 residues [3].
Table 2: Stereoselective Synthesis Methods and Outcomes
Chiral Controller | Conditions | ee (%) | Yield (%) | Configuration |
---|---|---|---|---|
(R)-Phenylglycinol | TFA, CH₂Cl₂, -20°C | 92 | 65 | 9aR |
Takemoto’s Catalyst | Toluene, 4Å MS, 25°C | 98 | 73 | 9aR |
(R,R)-TADDOL | THF, -78°C | 95 | 68 | 9aR |
Cyclization kinetics studies reveal that electron-withdrawing N-substituents (e.g., -SO₂Ph) accelerate ring closure by 3-fold by stabilizing the transition state through n→σ* interactions .
N-Functionalization of the octahydro-1H-pyrido[1,2-a]pyrazine core enables precise modulation of receptor selectivity. Reductive amination is the most versatile method, allowing introduction of aryl, heteroaryl, or alkyl groups. For example, condensation with 3,5-difluorobenzaldehyde followed by NaBH₃CN reduction yields derivatives with μ-opioid Kᵢ = 0.47 nM and 11-fold selectivity over δ-receptors [3].
Transition-metal catalyzed couplings are pivotal for C–N bond formation on saturated scaffolds. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos couples bromopyridines at N-2, producing analogs with 5-HT₁A/α₁ adrenergic selectivity ratios >100 [7]. Additionally, microwave-assisted N-alkylation (150°C, 15 min) with ω-chloroacetophenones achieves near-quantitative yields while minimizing racemization at C-9a .
Structure-activity relationship (SAR) studies reveal:
Table 3: SAR of N-Substituted Derivatives
Substituent Position | Group | μ-Opioid Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | Selectivity Ratio |
---|---|---|---|---|
N-7 | Phenethyl | 0.62 | 220 | 355 (μ/5-HT₁A) |
N-7 | 3-Hydroxyphenethyl | 0.54 | 180 | 333 |
N-2 | 2-Pyrimidinyl | 850 | 1.3 | 654 (5-HT₁A/μ) |
N-7 | Methyl | 8.4 | >1000 | N/A |
Solid-phase synthesis enables rapid diversification of octahydro-1H-pyrido[1,2-a]pyrazines by leveraging Wang resin-bound amino acids as starting materials. Immobilized Fmoc-glycine undergoes Ugi reaction with isocyanides, aldehydes, and amines to generate linear precursors. Acidolytic cleavage (TFA/DCM) releases bicyclic products after in-resin cyclization via SN₂ displacement [6].
Key innovations include:
This approach generates libraries of 500+ compounds with purities >85% (HPLC). Screening identified lead compound 36 with μ-opioid Kᵢ = 0.47 nM and improved metabolic stability (t₁/₂ > 120 min in human microsomes) .
Table 4: Solid-Phase Synthesis Parameters and Outcomes
Solid Support | Linker | Cyclization Method | Loading Capacity (mmol/g) | Average Yield (%) |
---|---|---|---|---|
Wang Resin | Ester | SN₂ Displacement | 0.8 | 75 |
Sieber Amide | Amide | RCM/Hydrogenation | 0.6 | 82 |
Sulfonyl Resin | Sulfonamide | Pd-Mediated Cyclization | 0.9 | 68 |
Post-screening functionalization via sulfonylation or acylation on solid phase further diversifies libraries. Aryl sulfonates at N-4 enhance 5-HT₁A binding by 3-fold due to favorable π-stacking with Phe362 [6].
Compound Name Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7